molecular formula C20H23N3O B3613097 Brxlcvavconcqe-uhfffaoysa-

Brxlcvavconcqe-uhfffaoysa-

Cat. No.: B3613097
M. Wt: 321.4 g/mol
InChI Key: BRXLCVAVCONCQE-UHFFFAOYSA-N
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Description

The compound "Brxlcvavconcqe-uhfffaoysa-" corresponds to the chemical identifier CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by a bromine and chlorine-substituted phenyl ring bonded to a boronic acid group. Key physicochemical properties include:

  • Log Po/w (partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems.

Synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Properties

IUPAC Name

2-ethoxy-4-ethyl-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-23-16-13-9-8-12-15(16)21-19-18(23)17(20(22-19)24-4-2)14-10-6-5-7-11-14/h5-13,17-19,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLCVAVCONCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(C(=NC2NC3=CC=CC=C31)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxo-2-propenylium can be synthesized through various methods. One common approach involves the reaction of CH2CHCO (g, 2A") with specific reagents under controlled conditions. The reaction typically requires high temperatures and specific catalysts to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1-Oxo-2-propenylium often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and isolation to obtain the compound in its pure form. Specific details about the industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-propenylium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1-Oxo-2-propenylium into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Oxo-2-propenylium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 1-Oxo-2-propenylium exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

Critical Research Findings

Metastability and Oxidation : Unlike ferrous sulfide (FeS) or pyrite (FeS₂), which exhibit metastable amorphous or crystalline structures depending on Fe:S ratios , boronic acid derivatives like CAS 1046861-20-4 maintain stability under ambient conditions due to covalent bonding and low surface oxidation susceptibility .

Chemical Hardness: Organotellurium compounds (e.g., compound D in unrelated studies) exhibit higher chemical hardness (η = 5.2 eV) compared to boronic acids (η = 3.8–4.5 eV), influencing their Lewis acid/base behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brxlcvavconcqe-uhfffaoysa-
Reactant of Route 2
Brxlcvavconcqe-uhfffaoysa-

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